2-Methyl-3-nonanol
Overview
Description
2-Methyl-3-nonanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to the third carbon of a nonane chain, with a methyl group attached to the second carbon. This compound is part of the broader family of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-nonanol can be synthesized through various methods, including the reduction of ketones or aldehydes. One common method involves the reduction of 2-methyl-3-nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve the desired reduction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-methyl-3-nonanal. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-methyl-3-nonane using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form 2-methyl-3-nonyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 2-Methyl-3-nonanal.
Reduction: 2-Methyl-3-nonane.
Substitution: 2-Methyl-3-nonyl chloride.
Scientific Research Applications
2-Methyl-3-nonanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the manufacture of fragrances and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nonanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various metabolic pathways, undergoing oxidation or reduction reactions that alter its structure and function.
Comparison with Similar Compounds
2-Methyl-2-nonanol: Similar structure but with the hydroxyl group on the second carbon.
3-Nonanol: Lacks the methyl group on the second carbon.
2-Methyl-3-decanol: Has an additional carbon in the chain.
Uniqueness: 2-Methyl-3-nonanol is unique due to its specific placement of the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure allows it to participate in specific reactions and interactions that other similar compounds may not.
Properties
IUPAC Name |
2-methylnonan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYMUXECPHIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949387 | |
Record name | 2-Methylnonan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26533-33-5 | |
Record name | 2-Methyl-3-nonanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylnonan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nonanol, 2-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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